molecular formula C12H13N3O B1435202 4,6-Dimethyl-2-phenoxypyrimidin-5-amine CAS No. 1706457-80-8

4,6-Dimethyl-2-phenoxypyrimidin-5-amine

Cat. No.: B1435202
CAS No.: 1706457-80-8
M. Wt: 215.25 g/mol
InChI Key: XECDQKOZIFHTDQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenoxypyrimidin-5-amine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of two methyl groups at the 4th and 6th positions, a phenoxy group at the 2nd position, and an amine group at the 5th position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 4,6-Dimethyl-2-phenoxypyrimidin-5-amine involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,6-dimethyl-2-chloropyrimidine and phenol.

    Nucleophilic Substitution: The 4,6-dimethyl-2-chloropyrimidine undergoes a nucleophilic substitution reaction with phenol in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures (around 100-120°C) to yield 4,6-dimethyl-2-phenoxypyrimidine.

    Amination: The 4,6-dimethyl-2-phenoxypyrimidine is then subjected to an amination reaction using ammonia or an amine source under suitable conditions (e.g., in the presence of a palladium catalyst and hydrogen gas) to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing highly efficient catalysts to minimize reaction time and improve selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenoxypyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-phenoxypyrimidin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amine groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-chloropyrimidine: A precursor in the synthesis of 4,6-Dimethyl-2-phenoxypyrimidin-5-amine.

    4,6-Dimethyl-2-methoxypyrimidine: Similar structure with a methoxy group instead of a phenoxy group.

    4,6-Dimethyl-2-aminopyrimidine: Similar structure with an amino group instead of a phenoxy group.

Uniqueness

This compound is unique due to the presence of both phenoxy and amine groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-2-phenoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-11(13)9(2)15-12(14-8)16-10-6-4-3-5-7-10/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECDQKOZIFHTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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